
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide
Descripción general
Descripción
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol. It is a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron. This compound is characterized by its beige solid appearance and slight solubility in DMSO and methanol when heated.
Métodos De Preparación
The synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves several steps. One common synthetic route includes the reaction of 2-aminosulfonyl-4-formylaminobenzamide with dimethylamine under specific conditions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives by altering its functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides like Foramsulfuron.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products, including herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves its interaction with specific molecular targets. In the case of its use as an intermediate for herbicides, it targets enzymes involved in plant growth, leading to the inhibition of essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide can be compared with other similar compounds, such as:
2-Aminosulfonyl-4-formylaminobenzamide: A precursor in its synthesis.
Foramsulfuron: A sulfonylurea herbicide for which it is an intermediate.
N,N-Dimethyl-2-aminosulfonyl-4-formylaminobenzamide: A closely related compound with similar properties. The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, making it valuable in agricultural chemistry.
Propiedades
Fórmula molecular |
C10H13N3O4S |
|---|---|
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
4-formamido-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C10H13N3O4S/c1-13(2)10(15)8-4-3-7(12-6-14)5-9(8)18(11,16)17/h3-6H,1-2H3,(H,12,14)(H2,11,16,17) |
Clave InChI |
FYZIKEKHLDPREF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
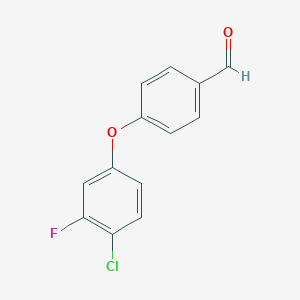
![2-Amino-N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-piperidin-1-ylmethyl benzamide](/img/structure/B8339463.png)

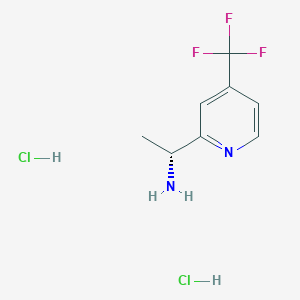
![6-Nitro-2,3-dihydro-benzo[1,4]oxathiine-4,4-dioxide](/img/structure/B8339497.png)

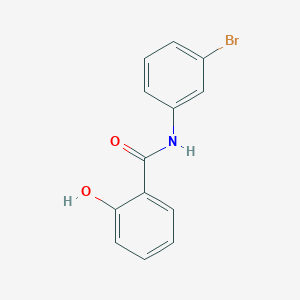
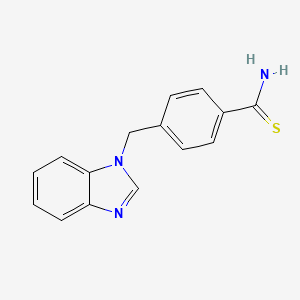

![3,6-Diiodothieno[3,2-b]thiophene-2,5-dione](/img/structure/B8339524.png)

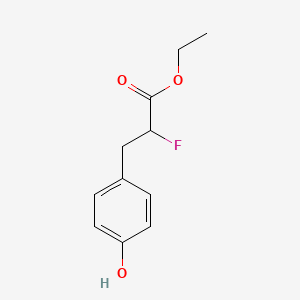
![3-Hydroxy-indeno[1,2-b]pyridin-5-one](/img/structure/B8339538.png)

